molecular formula C24H26Br2N2O2 B12131416 C24H26Br2N2O2

C24H26Br2N2O2

Cat. No.: B12131416
M. Wt: 534.3 g/mol
InChI Key: BZKBLRORDQJGPR-UHFFFAOYSA-N
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Description

C24H26Br2N2O2, with the CAS registry number 63868-78-0, is a pyridinium dibromide derivative. Its systematic IUPAC name is 2-methyl-1-[4-[4-[(2-methylpyridinio)acetyl]phenyl]-2-oxobutyl]pyridinium dibromide. The compound features two pyridinium rings substituted with methyl groups and interconnected via a phenyl-acetyl-butane-2-one backbone. Its molecular weight is approximately 534.3 g/mol, calculated from its formula .

Properties

Molecular Formula

C24H26Br2N2O2

Molecular Weight

534.3 g/mol

IUPAC Name

7,9-dibromo-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C24H26Br2N2O2/c1-3-15-8-10-24(11-9-15)28-22(19-12-17(25)13-20(26)23(19)30-24)14-21(27-28)16-4-6-18(29-2)7-5-16/h4-7,12-13,15,22H,3,8-11,14H2,1-2H3

InChI Key

BZKBLRORDQJGPR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allylstrychnine bromide typically involves the bromination of strychnine derivatives. The reaction conditions often require the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the desired positions on the strychnine molecule .

Industrial Production Methods

Industrial production of allylstrychnine bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Allylstrychnine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the bromine atoms .

Scientific Research Applications

Allylstrychnine bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allylstrychnine bromide involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the bromine atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Implications

  • Chain Length and Flexibility: The 2-oxobutyl chain in this compound introduces greater conformational flexibility compared to the rigid ethanediyl-oxo bridges in C22H22Br2N2O2. This flexibility may enhance solubility in nonpolar solvents .

Functional Differences

Antimicrobial Activity

Pyridinium dibromides are known for antimicrobial properties due to their ability to disrupt microbial membranes. The longer alkyl chain in this compound may improve lipid bilayer penetration, enhancing efficacy against gram-negative bacteria. In contrast, C22H22Br2N2O2’s rigid structure might limit membrane interaction but increase stability under acidic conditions .

Solubility and Stability

  • This compound : Higher hydrophobicity due to the phenyl-acetyl-butane moiety could reduce aqueous solubility but improve compatibility with organic matrices.
  • C22H22Br2N2O2 : The ethanediyl-oxo spacers may enhance crystallinity and thermal stability, making it preferable for solid-phase applications .

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